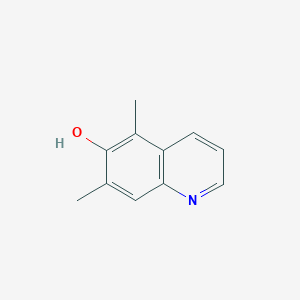

5,7-Dimethylquinolin-6-ol

Übersicht

Beschreibung

5,7-Dimethylquinolin-6-ol is a heterocyclic compound belonging to the quinoline family. It is characterized by a quinoline core structure with methyl groups at the 5th and 7th positions and a hydroxyl group at the 6th position. This compound is a yellow crystalline solid that is soluble in organic solvents and has garnered attention due to its potential biological activity and therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 5,7-Dimethylquinolin-6-ol, can be achieved through various methods. Some common synthetic routes include:

Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.

One-Pot Reactions: These reactions involve combining all reactants in a single reaction vessel, which simplifies the process and reduces the need for purification steps.

Catalytic Methods: The use of recyclable catalysts, such as clay or ionic liquids, can promote the synthesis of quinoline derivatives under milder conditions.

Industrial Production Methods

Industrial production of quinoline derivatives often employs scalable methods such as:

Batch Reactors: These reactors allow for the controlled synthesis of quinoline derivatives in large quantities.

Continuous Flow Reactors: These reactors enable the continuous production of quinoline derivatives, improving efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dimethylquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinoline-6,7-dione, while reduction may produce 5,7-dimethylquinoline.

Wissenschaftliche Forschungsanwendungen

5,7-Dimethylquinolin-6-ol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: It exhibits potential antimicrobial, antiviral, and anticancer activities.

Medicine: It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: It is used in the production of dyes, catalysts, and materials.

Wirkmechanismus

The mechanism of action of 5,7-Dimethylquinolin-6-ol involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism underlies its antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: The parent compound of 5,7-Dimethylquinolin-6-ol, known for its wide range of biological activities.

5,7-Dimethylquinoline: Similar to this compound but lacks the hydroxyl group at the 6th position.

6-Hydroxyquinoline: Similar to this compound but lacks the methyl groups at the 5th and 7th positions.

Uniqueness

This compound is unique due to the presence of both methyl groups and a hydroxyl group, which may contribute to its distinct biological activities and potential therapeutic applications.

Biologische Aktivität

5,7-Dimethylquinolin-6-ol is a compound of significant interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with methyl groups at the 5th and 7th positions and a hydroxyl group at the 6th position. This unique structure is believed to contribute to its distinct biological activities compared to other quinoline derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Salmonella typhi | 10 |

Antiviral Activity

The compound has also been investigated for its antiviral potential. It demonstrates activity against several viruses by interfering with viral replication processes. The exact mechanism involves the inhibition of viral enzymes critical for replication.

Anticancer Activity

This compound has shown promise in cancer research. It is known to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve the induction of apoptosis and inhibition of DNA synthesis.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of DNA Gyrase : Similar to other quinoline derivatives, this compound inhibits bacterial DNA gyrase, leading to disruption in DNA replication.

- Topoisomerase Inhibition : It also affects topoisomerases involved in DNA unwinding during replication.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, contributing to its anticancer effects.

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of this compound:

- Antimicrobial Efficacy : A study highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .

- Anticancer Potential : A research article reported that treatment with this compound led to significant reductions in cell viability in several cancer cell lines, with IC50 values indicating potent activity .

- Mechanistic Insights : Investigations into its mechanism revealed that it disrupts cellular processes essential for pathogen survival and proliferation, making it a candidate for further development as an antimicrobial or anticancer agent .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Quinoline | Parent compound; broad biological activity | Antimicrobial |

| 5-Methylquinoline | Lacks hydroxyl group; less potent | Anticancer |

| 2-Hydroxyquinoline | Different substitution pattern; varied effects | Antifungal |

Eigenschaften

IUPAC Name |

5,7-dimethylquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-6-10-9(4-3-5-12-10)8(2)11(7)13/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRDWPWBNUKKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C(=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155211 | |

| Record name | Phlegmariuine N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126552-19-0 | |

| Record name | Phlegmariuine N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126552190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phlegmariuine N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.